3-Isopropoxybenzoyl chloride

Overview

Description

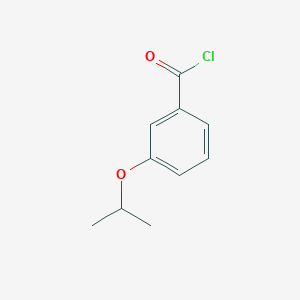

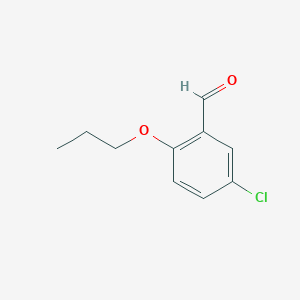

3-Isopropoxybenzoyl chloride is a chemical compound with the CAS Number: 214847-64-0 and a molecular weight of 198.65 . Its IUPAC name is 3-isopropoxybenzoyl chloride .

Molecular Structure Analysis

The molecular structure of 3-Isopropoxybenzoyl chloride is represented by the linear formula C10H11ClO2 . The InChI code for this compound is 1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

3-Isopropoxybenzoyl chloride has a molecular weight of 198.65 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Pharmaceutical Synthesis

3-Isopropoxybenzoyl chloride: is a valuable intermediate in pharmaceutical synthesis. It is used to introduce the isopropoxybenzoyl moiety into larger molecules, which can be crucial for the development of new drugs. For instance, it can be utilized in the synthesis of various analgesic and anti-inflammatory compounds. The reactivity of the acyl chloride group allows for the formation of amides, esters, and other derivatives, which are often found in drug molecules .

Material Science

In the field of material science, 3-Isopropoxybenzoyl chloride serves as a precursor for the synthesis of advanced polymers and resins. Its incorporation into polymer chains can alter the physical properties of the material, such as flexibility , thermal stability , and chemical resistance . This makes it a valuable compound for creating specialized materials used in various high-tech applications, including aerospace , electronics , and biomedical devices .

Chemical Synthesis

As a reagent in chemical synthesis, 3-Isopropoxybenzoyl chloride is involved in various organic transformations. It can act as an acylating agent for the introduction of the 3-isopropoxybenzoyl group into other organic substrates. This is particularly useful in the synthesis of complex organic molecules, where the introduction of specific functional groups is necessary for the desired chemical activity .

Agricultural Research

In agricultural research, 3-Isopropoxybenzoyl chloride can be used to synthesize compounds that may serve as growth regulators or pesticides . Its role in the development of new agrochemicals is crucial for improving crop protection and yield. The ability to create derivatives with this compound aids in the discovery of new molecules that can combat plant diseases and pests .

Biotechnology

In biotechnology, 3-Isopropoxybenzoyl chloride is used as a building block for the synthesis of bioconjugates. These are molecules that can be attached to proteins, antibodies, or other biological entities for use in diagnostic assays, therapeutic targeting, or as part of biosensors. The compound’s reactive chloride group allows for easy attachment to various biomolecules, providing a versatile tool for bioengineering applications .

Environmental Applications

3-Isopropoxybenzoyl chloride: may also find applications in environmental science, particularly in the synthesis of chemicals that can be used for environmental monitoring and remediation . Its derivatives could be used in the development of sensors for detecting pollutants or in materials designed to capture and neutralize hazardous substances .

Safety and Hazards

Mechanism of Action

Target of Action

3-Isopropoxybenzoyl chloride is primarily used as a reactant, reagent, or building block in organic chemistry . It is a versatile building block with a wide range of chemical properties . .

Mode of Action

It likely interacts with its targets through standard chemical reactions, but the specifics would depend on the particular reaction it is being used in .

Biochemical Pathways

As a general reagent in organic chemistry, 3-Isopropoxybenzoyl chloride can be involved in a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .

Result of Action

The molecular and cellular effects of 3-Isopropoxybenzoyl chloride’s action would depend on the specific reactions it is used in. As a versatile building block in organic chemistry, it can contribute to a wide range of chemical properties and outcomes .

Action Environment

The action, efficacy, and stability of 3-Isopropoxybenzoyl chloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcomes of the reactions that the compound is involved in .

properties

IUPAC Name |

3-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMBZGVPVKFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406368 | |

| Record name | 3-isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxybenzoyl chloride | |

CAS RN |

214847-64-0 | |

| Record name | 3-isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)

![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)